molecular formula C17H18N2O3S B2474304 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 896306-40-4

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2474304
CAS No.: 896306-40-4
M. Wt: 330.4
InChI Key: ZGUPVPODHQZDAE-UHFFFAOYSA-N
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Description

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, featuring a 5-oxopyrrolidine core linked to a 4-methylbenzenesulfonamide group. This structure combines two privileged pharmacophores, making it a valuable scaffold for investigating new therapeutic agents. The 5-oxopyrrolidine (or 2-pyrrolidinone) moiety is a versatile structural component found in a wide range of biologically active molecules, contributing to diverse pharmacological properties . Concurrently, the benzenesulfonamide group is a classic motif in drug discovery, known for its ability to interact with various enzyme active sites . Preliminary research on structurally related compounds indicates potential applications in several areas. In oncology, analogues featuring the 5-oxopyrrolidine scaffold have demonstrated potent cytotoxic effects against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) . These compounds have been shown to reduce cancer cell viability and disrupt colony formation in clonogenic assays . Furthermore, closely related sulfonamide-pyrazole hybrids have been identified as potent antimicrotubule agents that target the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and inhibition of microtubule polymerization . In neuroscience, benzenesulfonamide derivatives containing the pyrrolidinone scaffold have been investigated for their potential to modulate key neurological targets. Research on similar molecules has explored their activity as acetylcholinesterase (AChE) inhibitors, a validated approach for addressing cognitive decline, where the sulfonamide group can contribute to interactions with the enzyme's active site . Other closely related compounds have been studied as potentiators of AMPA-type glutamate receptors, suggesting potential applications in cognitive enhancement and the treatment of schizophrenia . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-7-9-16(10-8-13)23(21,22)18-14-11-17(20)19(12-14)15-5-3-2-4-6-15/h2-10,14,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUPVPODHQZDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves a multi-step processThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidinone core in the target compound distinguishes it from pyrazolo-pyrimidine () and isoxazole derivatives (). This lactam ring may influence solubility and hydrogen-bonding interactions.

Notes

Limitations : Direct pharmacological or physicochemical data (e.g., melting point, IC₅₀) for this compound are absent in the provided evidence. Comparisons rely on structural analogs.

Structural Insights: The 5-oxo-pyrrolidine moiety may enhance metabolic stability compared to non-cyclic sulfonamides (e.g., ’s β-amino ketone derivatives).

Research Gaps : Further studies are needed to evaluate the target compound’s enzyme inhibition profiles and pharmacokinetic properties.

Biological Activity

The compound 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzenesulfonamide moiety linked to a pyrrolidine derivative, characterized by a 5-oxo group. This structural configuration is crucial for its interaction with biological targets.

Structural Formula

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound primarily exhibits its biological activity through the inhibition of human carbonic anhydrases , particularly carbonic anhydrase II . This inhibition plays a significant role in regulating acid-base balance and fluid secretion in various physiological processes.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Ocular Diseases : As a carbonic anhydrase inhibitor, it may be beneficial in treating conditions like glaucoma.
  • Edema Management : Its ability to modulate fluid balance suggests potential use in managing edema.
  • Cancer Therapy : The selective inhibition of carbonic anhydrases may offer a novel approach in cancer treatment, particularly in tumors where these enzymes are overexpressed.

In Vitro Studies

Recent studies have demonstrated that this compound selectively inhibits human carbonic anhydrase II without significantly affecting other isoforms. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy.

Case Studies

  • Case Study on Glaucoma Treatment : A study involving animal models showed that administration of the compound resulted in a significant reduction in intraocular pressure, suggesting its effectiveness as a glaucoma treatment.
  • Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that the compound induces apoptosis through ROS-mediated pathways, highlighting its potential as an anticancer agent.

Data Table: Biological Activity Comparison

Compound NameTarget EnzymeActivity TypeSelectivity
This compoundCarbonic Anhydrase IIInhibitorHigh
AcetazolamideCarbonic Anhydrase IIInhibitorModerate
DorzolamideCarbonic Anhydrase IIInhibitorHigh

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